molecular formula C20H18N4O6S B2894102 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 1111614-17-5

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide

Numéro de catalogue: B2894102
Numéro CAS: 1111614-17-5
Poids moléculaire: 442.45
Clé InChI: ZCYUNWJQPVNLEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a complex molecular architecture. Its structure includes:

  • A sulfonamide core (benzenesulfonamide) substituted with a nitro (-NO₂) and hydroxyl (-OH) group at the 3- and 4-positions, respectively.
  • An (E)-configured enone system (3-oxo-3-pyrrolidin-1-ylprop-1-enyl) attached to the phenyl ring, featuring a cyano (-CN) group at the α-position.
  • A pyrrolidine ring conjugated to the enone, contributing to stereoelectronic and steric properties.

Propriétés

IUPAC Name

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c21-13-15(20(26)23-9-1-2-10-23)11-14-3-5-16(6-4-14)22-31(29,30)17-7-8-19(25)18(12-17)24(27)28/h3-8,11-12,22,25H,1-2,9-10H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYUNWJQPVNLEC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Notable Properties Reference
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide 4-hydroxy-3-nitrobenzenesulfonamide, (E)-enone with pyrrolidine and cyano groups High electrophilicity (cyano-enone), potential for H-bonding (sulfonamide, -OH) N/A
4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide 4-methylbenzenesulfonamide, (E)-enone with phenyl group Lower acidity (methyl vs. nitro), reduced steric hindrance (phenyl vs. pyrrolidine)
N-(2-Diethylaminoethyl)-4-hydroxybenzamide hydrochloride 4-hydroxybenzamide, diethylaminoethyl side chain Enhanced solubility (ionizable amine), limited electrophilicity

Key Findings:

Electrophilicity and Reactivity: The target compound’s cyano-enone system enhances electrophilic character compared to the phenyl-substituted enone in , which lacks electron-withdrawing groups. This may increase reactivity in Michael addition reactions, a common mechanism in enzyme inhibition. The nitro group at the 3-position further polarizes the sulfonamide core, increasing acidity (pKa ~6-7 estimated) relative to the 4-methyl analog (pKa ~8-9) .

Solubility and Bioavailability: Unlike N-(2-diethylaminoethyl)-4-hydroxybenzamide hydrochloride , the target compound lacks ionizable side chains, suggesting lower aqueous solubility. However, the hydroxyl and nitro groups may facilitate salt formation or prodrug strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the enone intermediate via condensation of a cyanoacetamide derivative with a pyrrolidinone under basic conditions (e.g., triethylamine) .
  • Step 2 : Sulfonamide coupling using 4-hydroxy-3-nitrobenzenesulfonyl chloride with the intermediate aryl amine in a polar aprotic solvent (e.g., DMF) under controlled pH .
  • Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) are critical to minimize side products .

Q. How can the stereochemical configuration (E vs. Z) of the enone moiety be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : The coupling constant (JJ) between the α,β-unsaturated protons (typically J>12J > 12 Hz for trans configuration) .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for structurally similar (E)-diazenyl compounds .
  • UV-Vis Spectroscopy : Absorption maxima shifts due to conjugation differences between E/Z isomers .

Q. What characterization techniques are essential for verifying the compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted sulfonyl chloride) .
  • FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, nitro group at 1520 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C, H, N, S) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Impurity Profiling : Use LC-MS to identify bioactive impurities (e.g., nitro-reduced byproducts) that may skew results .
  • Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., reference inhibitors) to validate reproducibility .

Q. What strategies are effective for probing the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., sulfonamide binding to carbonic anhydrase) .
  • Site-Directed Mutagenesis : Validate key residues in the enzyme’s active site through mutagenesis and activity assays .

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing nitro with amino groups) and compare activity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
  • Pharmacophore Mapping : Identify critical binding motifs (e.g., sulfonamide orientation, enone conjugation) using software like Schrödinger .

Q. What experimental approaches mitigate challenges in solubility and bioavailability during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve aqueous solubility and circulation time .
  • Pharmacokinetic Profiling : Monitor plasma concentration via LC-MS/MS to adjust dosing regimens .

Data Analysis & Experimental Design

Q. How should researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

  • Methodological Answer :

  • CRISPR Knockout Models : Use cell lines with gene-specific knockouts of the putative target .
  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify binding partners .
  • Selectivity Panels : Test against related enzymes/receptors (e.g., other sulfonamide-targeted proteins) to assess specificity .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data with high variability?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism .
  • ANOVA with Post-Hoc Tests : Compare multiple groups (e.g., Tukey’s test for significance) .
  • Bootstrap Analysis : Estimate confidence intervals for IC₅₀ values in small sample sizes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.